molecular formula C16H20N8O6 B14431812 Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- CAS No. 80348-51-2

Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)-

Cat. No.: B14431812
CAS No.: 80348-51-2
M. Wt: 420.38 g/mol
InChI Key: RJPXSUHQCWRNHC-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two imidazole rings, each substituted with a nitro group and a methyl group, connected through a piperazine core The imidazole rings are further linked to the piperazine core via acetyl groups

Preparation Methods

The synthesis of Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with piperazine in the presence of a base . The reaction conditions generally include:

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acyl chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Commonly used bases include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions, particularly at the nitro positions.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential antimicrobial and antiparasitic activities.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is primarily related to its ability to interfere with the DNA synthesis of microorganisms. The nitro groups on the imidazole rings are reduced to reactive intermediates that can form covalent bonds with DNA, leading to strand breakage and inhibition of replication . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.

Comparison with Similar Compounds

Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- can be compared with other similar compounds such as metronidazole and tinidazole. These compounds also contain nitroimidazole moieties and exhibit similar antimicrobial activities. Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is unique due to the presence of the piperazine core, which may confer additional biological activities and improve its pharmacokinetic properties .

Similar compounds include:

    Metronidazole: A widely used antimicrobial agent.

    Tinidazole: Another nitroimidazole derivative with similar applications.

    Ornidazole: Known for its antiparasitic properties.

Properties

CAS No.

80348-51-2

Molecular Formula

C16H20N8O6

Molecular Weight

420.38 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-1-[4-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C16H20N8O6/c1-11-17-7-13(23(27)28)21(11)9-15(25)19-3-5-20(6-4-19)16(26)10-22-12(2)18-8-14(22)24(29)30/h7-8H,3-6,9-10H2,1-2H3

InChI Key

RJPXSUHQCWRNHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)N2CCN(CC2)C(=O)CN3C(=NC=C3[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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